1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide is a complex organic compound characterized by its unique structural features It contains a piperidine ring, a sulfonyl group, and phenyl groups substituted with fluorine and phenoxy groups
Preparation Methods
The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Substitution Reactions: The phenyl groups are substituted with fluorine and phenoxy groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted phenyl groups with the piperidine ring, often using coupling agents like carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, with possible applications in drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorine and phenoxy groups may enhance binding affinity to receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide can be compared with similar compounds such as:
4-Fluorophenyl 4-phenoxyphenyl sulfone: Similar in structure but lacks the piperidine ring.
1-(4-Fluorophenylsulfonyl)piperidine: Contains the piperidine ring but lacks the phenoxy group.
4-Chlorophenyl 4-phenoxyphenyl sulfone: Similar structure with chlorine instead of fluorine.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c25-19-8-14-23(15-9-19)32(29,30)27-16-4-5-18(17-27)24(28)26-20-10-12-22(13-11-20)31-21-6-2-1-3-7-21/h1-3,6-15,18H,4-5,16-17H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBJVSAJTQPZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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